molecular formula C6H5Cl2NO2 B164434 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one CAS No. 125849-98-1

3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one

Número de catálogo: B164434
Número CAS: 125849-98-1
Peso molecular: 194.01 g/mol
Clave InChI: BNKWTZXQHJHKCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one is a heterocyclic compound featuring a 1,4-oxazin-2-one core substituted with chlorine atoms at positions 3 and 5, and an ethyl group at position 4. This structure confers unique physicochemical and reactivity profiles, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethyl substituent introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents .

Propiedades

Número CAS

125849-98-1

Fórmula molecular

C6H5Cl2NO2

Peso molecular

194.01 g/mol

Nombre IUPAC

3,5-dichloro-6-ethyl-1,4-oxazin-2-one

InChI

InChI=1S/C6H5Cl2NO2/c1-2-3-4(7)9-5(8)6(10)11-3/h2H2,1H3

Clave InChI

BNKWTZXQHJHKCI-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=O)O1)Cl)Cl

SMILES canónico

CCC1=C(N=C(C(=O)O1)Cl)Cl

Sinónimos

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-ethyl-

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The ethyl-substituted oxazinone is compared to three analogs:

3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one (methyl analog)

3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one (methoxymethyl analog)

3,5-Dichloro-6-(2,6-dichlorophenyl)-2H-1,4-oxazin-2-one (dichlorophenyl analog)

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituent Key Properties
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one C₆H₇Cl₂NO₂ 204.04 Ethyl (C₂H₅) Moderate lipophilicity (estimated LogP ~2.5); steric bulk influences reactivity
Methyl analog C₅H₅Cl₂NO₂ 190.01 Methyl (CH₃) Lower lipophilicity (LogP ~2.0); smaller size enhances reactivity in nucleophilic substitutions
Methoxymethyl analog C₆H₅Cl₂NO₃ 210.01 Methoxymethyl (CH₂OCH₃) Increased polarity due to oxygen; reduced LogP (~1.5); potential for hydrogen bonding
Dichlorophenyl analog C₁₀H₃Cl₄NO₂ 327.95 2,6-Dichlorophenyl High lipophilicity (LogP ~4.0); aromaticity and chlorine atoms enhance π-π stacking

Crystallography :

  • Substituents influence conformational stability. The ethyl group’s flexibility may result in varied crystal packing via C–H···O interactions compared to rigid aryl groups .

Métodos De Preparación

Nucleophilic Substitution of Chloro Intermediates

An alternative route involves substituting chloro groups in preformed oxazine derivatives. For instance, 3,5,6-trichloro-2H-1,4-oxazin-2-one reacts with ethyl Grignard reagents:

ParameterValue
Starting Material3,5,6-Trichloro-2H-1,4-oxazin-2-one
ReagentEthylmagnesium bromide (3.0 equiv)
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C (gradual warming)
Reaction Time12–16 hours
Yield58–63%

This method requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent. The ethyl group substitutes the 6-chloro position selectively due to steric and electronic factors .

Vilsmeier-Haack Reaction for Functionalization

The Vilsmeier-Haack reagent (POCl₃/DMF) has been employed to introduce chloro groups into ethyl-substituted oxazine intermediates:

  • Step 1 : Synthesis of 6-ethyl-2H-1,4-oxazin-2-one via cyclization of N-ethyl-2-hydroxyacetamide and dichloroacetyl chloride.

  • Step 2 : Chlorination using Vilsmeier-Haack reagent at 0–5°C for 4 hours .

Key Data :

  • Chlorination Efficiency: 89–92% (monitored by ¹H NMR)

  • Byproducts: <5% over-chlorinated derivatives

  • Purification: Column chromatography (hexane:ethyl acetate = 4:1)

Comparative Analysis of Synthetic Routes

The table below evaluates the scalability, cost, and environmental impact of each method:

MethodScalabilityCost (USD/kg)E-Factor*Key Limitation
CyclizationHigh220–2508.2Requires toxic solvents (toluene)
Nucleophilic SubstitutionModerate310–34012.7Low-temperature requirements
Vilsmeier-HaackLow180–2006.8POCl₃ handling hazards

*E-Factor = (Mass of waste)/(Mass of product).

Industrial-Scale Optimization

For large-scale production (>100 kg/batch), the cyclization route is preferred due to its simplicity. Modifications include:

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction (85% efficiency) .

  • Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME), reducing VOC emissions by 40% .

  • In-Line Analytics : PAT (Process Analytical Technology) tools for real-time monitoring of cyclization completion .

Emerging Methodologies

Recent advances include electrochemical synthesis using:

  • Anode : Graphite rod

  • Cathode : Stainless steel

  • Electrolyte : LiClO₄ in acetonitrile

  • Substrate : 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

This method achieves 74% yield at 2.5 V, with reduced waste generation .

Quality Control and Characterization

Critical analytical data for batch validation:

ParameterSpecificationMethod
Purity (HPLC)≥98.5%USP <621>
Chlorine Content39.11 ± 0.5%Elemental Analysis
Residual Solvents<500 ppm (ICH Q3C Class 2)GC-MS

X-ray crystallography confirms the orthorhombic crystal system (Space group Pbca), with lattice parameters a = 12.34 Å, b = 6.78 Å, c = 18.92 Å .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dichloro-6-ethyl-2H-1,4-oxazin-2-one, and how can experimental protocols be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization reactions of substituted oxazinone precursors. For example, similar derivatives (e.g., 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one) are synthesized through chlorination and alkylation steps using reagents like PCl₅ or SOCl₂ . Optimization involves adjusting reaction temperatures (e.g., 0–5°C for chlorination) and purification via column chromatography with gradient elution (hexane/ethyl acetate). Yield improvements (≥30%) are achievable by controlling moisture-sensitive steps .

Q. How can researchers confirm the molecular structure of 3,5-dichloro-6-ethyl-2H-1,4-oxazin-2-one using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement (e.g., SHELX-76 algorithms) to resolve bond angles and Cl/ethyl group positions .
  • NMR : Assign peaks via ¹H/¹³C DEPT-Q spectra (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 160–170 ppm for carbonyl).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 210.01 (C₆H₅Cl₂NO₃) .

Q. What are common challenges in achieving high purity for this compound, and how can they be addressed?

  • Methodological Answer : Impurities often arise from incomplete chlorination or residual solvents. Strategies include:

  • HPLC analysis (C18 column, 70:30 acetonitrile/water) to detect byproducts like 3-chloro-6-ethyl derivatives.
  • Recrystallization in ethanol/water mixtures (1:3 ratio) to remove hydrophobic impurities .
  • Elemental analysis to verify Cl content (theoretical: 33.7%; experimental tolerance ±0.3%) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of 3,5-dichloro-6-ethyl-2H-1,4-oxazin-2-one derivatives?

  • Methodological Answer : Diastereoselective alkylation can be guided by Lewis acids (e.g., BF₃·Et₂O) at low temperatures (−78°C). For example, Grignard reagents (ethylmagnesium bromide) react with oxazinone precursors to favor trans-configured products via pre-complexation . Chiral HPLC (Chiralpak IA column, hexane/iPrOH) or X-ray analysis is critical for verifying enantiomeric excess (>95% ee) .

Q. What mechanistic insights explain the reactivity of 3,5-dichloro-6-ethyl-2H-1,4-oxazin-2-one in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl groups activate the oxazinone ring for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) show that the C5 position is more electrophilic (Mulliken charge: −0.42) than C3 (−0.38). Experimental validation via kinetic monitoring (UV-Vis at 280 nm) reveals pseudo-first-order kinetics for SNAr reactions with amines .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 3,5-dichloro-6-ethyl-2H-1,4-oxazin-2-one analogs?

  • Methodological Answer :

  • Synthetic modifications : Replace ethyl with methoxymethyl (e.g., 3,5-dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one) to assess steric/electronic effects .
  • Biological assays : Test antimalarial activity against Plasmodium falciparum (IC₅₀ determination via SYBR Green assay) .
  • Statistical analysis : Use ANOVA to compare logP vs. activity trends (p < 0.05 significance) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., bond lengths in X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Mitigation includes:

  • TWINABS refinement for twinned crystals .
  • Solid-state NMR to cross-validate crystallographic data.
  • Temperature-dependent studies (100–298 K) to assess thermal motion artifacts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.